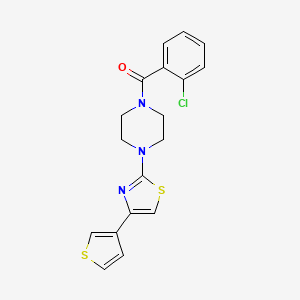

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-15-4-2-1-3-14(15)17(23)21-6-8-22(9-7-21)18-20-16(12-25-18)13-5-10-24-11-13/h1-5,10-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENYPTKXUKJFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketones under basic conditions.

Introduction of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base.

Attachment of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the ketone group can yield the corresponding alcohol.

Scientific Research Applications

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The thiazole and piperazine rings are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Thiazole Derivatives

- Urea-Linked Analogs (): Compounds 11a–11o share a piperazine-thiazole core but replace the methanone with a urea group. For example, 11f (1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) has a 3-chlorophenyl substituent and a molecular ion peak at m/z 500.2 .

- Methanone-Linked Analog (): Compound 22 ((4-(1-(3-methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone) shares the methanone-piperazine-thiazole backbone but incorporates a 3-methoxy-4-(thiophen-3-yl)benzoyl group. Its synthesis yield (40%) is lower than urea derivatives, suggesting steric or electronic challenges in methanone-based syntheses .

Thiazole-Heterocycle Hybrids

- Thiazole-Triazole Derivatives (): Compounds 4 and 5 feature fluorophenyl and triazolyl groups on a thiazole core. Crystallography reveals near-planar conformations except for a perpendicular fluorophenyl group, contrasting with the target compound’s thiophene, which may adopt distinct torsional angles due to sulfur’s larger atomic radius .

- Imidazo-Thiazole Hybrid (): Compound 9aa ((5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone) includes an imidazo-thiazole system.

Substituent Effects on Physicochemical Properties

Aromatic Substituents

- Chlorophenyl vs. Trifluoromethylphenyl (): Analogs like 11d (trifluoromethylphenyl) and 11f (chlorophenyl) show molecular weights of m/z 534.1 and 500.2, respectively. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to chloro substituents .

- Methoxy Groups (): The title compound in (2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) demonstrates that methoxy substituents improve solubility but may reduce binding affinity due to steric hindrance .

Heterocyclic Variations

- Thiophene vs.

Biological Activity

The compound (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, with the CAS number 1448064-69-4, is a complex organic molecule that combines several functional groups, including chlorophenyl, thiophenyl, thiazole, and piperazine rings. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 389.9 g/mol. The presence of diverse functional groups suggests a multifaceted mechanism of action in biological systems.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antifungal : Inhibits growth of pathogenic fungi.

- Antitumor : Demonstrates cytotoxic effects on cancer cells.

- Anti-inflammatory : Reduces inflammation in cellular models.

- Neuroprotective : Provides protective effects against neurodegeneration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiazole and piperazine rings can interact with enzymes and receptors, modulating their activity.

- Gene Expression Modulation : Alters the expression of genes involved in inflammation and cell proliferation.

- Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate cellular oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antibacterial properties .

Antitumor Effects

In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of thiazole derivatives. This compound was shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.